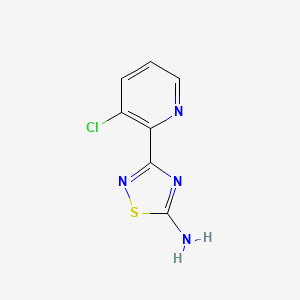

3-(3-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine

Description

Properties

IUPAC Name |

3-(3-chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4S/c8-4-2-1-3-10-5(4)6-11-7(9)13-12-6/h1-3H,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBAHKYGFMMMYEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=NSC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001225976 | |

| Record name | 1,2,4-Thiadiazol-5-amine, 3-(3-chloro-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001225976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179362-16-3 | |

| Record name | 1,2,4-Thiadiazol-5-amine, 3-(3-chloro-2-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1179362-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Thiadiazol-5-amine, 3-(3-chloro-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001225976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 3-(3-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine

Executive Summary

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, reactivity, and potential applications of 3-(3-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine. This heterocyclic compound integrates three key pharmacophores: a pyridine ring, a 1,2,4-thiadiazole core, and an amine substituent. While specific experimental data for this exact molecule is sparse in publicly accessible literature, this guide synthesizes information from structurally analogous compounds to provide a robust predictive profile. The document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into its potential as a scaffold for novel therapeutic agents, particularly in oncology, infectious diseases, and inflammatory conditions.

Introduction

Heterocyclic compounds form the backbone of modern medicinal chemistry. Among these, structures containing nitrogen and sulfur, such as thiadiazoles, are of paramount importance due to their diverse biological activities.[1][2] The 1,2,4-thiadiazole ring, in particular, is a bioisostere for various functional groups and is present in a range of pharmacologically active agents. When coupled with a substituted pyridine ring—a privileged structure in drug discovery—and a reactive amine group, the resulting molecule, this compound, presents a compelling scaffold for chemical exploration. This guide aims to elucidate the core chemical characteristics of this compound, providing a foundational understanding for its synthesis, derivatization, and potential therapeutic evaluation.

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. The properties for the target molecule are calculated and inferred from closely related structures, such as its 6-chloro isomer and non-chlorinated parent compound.[3][4]

Core Properties

| Property | Value / Description | Source / Method |

| Molecular Formula | C₇H₅ClN₄S | Calculated |

| Molecular Weight | 212.66 g/mol | Calculated[3] |

| IUPAC Name | This compound | IUPAC Nomenclature |

| CAS Number | Not available | N/A |

| Appearance | Expected to be a solid at room temperature. | Inferred from analogs |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water. | Inferred from analogs[5] |

| Canonical SMILES | C1=CC=C(N=C1C2=NSC(=N2)N)Cl | Calculated |

| InChI Key | Inferred from isomers | Inferred[3] |

Molecular Structure

The structure combines a planar aromatic pyridine ring with a planar 1,2,4-thiadiazole ring. The chlorine atom at the 3-position of the pyridine ring introduces significant electronic and steric influence, affecting the molecule's reactivity and binding capabilities.

Caption: Chemical structure of this compound.

Synthesis and Characterization

While a specific, documented synthesis for this compound is not available in the reviewed literature, a plausible synthetic route can be designed based on established methods for creating 5-amino-1,2,4-thiadiazoles. The most common approach involves the oxidative cyclization of N-guanyl-thioamides or related precursors.

Proposed Synthetic Workflow

The synthesis can logically begin from 3-chloro-2-cyanopyridine, a commercially available starting material. This route involves the formation of a thioamide, followed by conversion to an amidine intermediate, and subsequent cyclization.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol (Predictive)

Step 1: Synthesis of 3-Chloropyridine-2-carbothioamide

-

Dissolve 3-chloro-2-cyanopyridine (1 eq.) in a solution of pyridine and triethylamine (10:1 v/v).

-

Bubble hydrogen sulfide (H₂S) gas through the solution at room temperature for 4-6 hours. Causality: The basic medium facilitates the nucleophilic addition of H₂S across the nitrile triple bond.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the thioamide intermediate.

Step 2: Synthesis of this compound

-

To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous dimethylformamide (DMF) under an inert atmosphere (N₂), add cyanamide (1.1 eq.) portion-wise at 0°C.

-

Allow the mixture to stir for 20 minutes.

-

Add a solution of 3-chloropyridine-2-carbothioamide (1 eq.) in DMF dropwise.

-

Let the reaction warm to room temperature and stir for 12-18 hours. Causality: The thioamide reacts with the activated cyanamide to form an N-cyanoimidothioate intermediate, which is primed for cyclization.

-

Add a catalytic amount of a strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the intramolecular cyclization.

-

Quench the reaction by adding water and extract the product with ethyl acetate.

-

Purify the crude product via column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to obtain the final compound.

Spectroscopic Characterization (Expected)

-

¹H NMR: The spectrum would show characteristic signals in the aromatic region (7.0-9.0 ppm) corresponding to the three protons on the pyridine ring. A broad singlet for the -NH₂ protons would likely appear, its position being dependent on solvent and concentration.

-

¹³C NMR: Signals for the 7 carbon atoms would be visible, with those in the pyridine and thiadiazole rings appearing in the 110-170 ppm range.

-

IR Spectroscopy: Key absorption bands would include N-H stretching for the amine group (~3300-3400 cm⁻¹), C=N stretching from the heterocyclic rings (~1600-1650 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹).[6][7]

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 212, with a characteristic M+2 isotopic peak at m/z 214 (approximately one-third the intensity) due to the presence of the ³⁷Cl isotope.

Chemical Reactivity and Stability

The reactivity of the molecule is governed by the interplay of its three main functional components.

Caption: Key reactive sites on this compound.

-

Exocyclic Amine (-NH₂): This is the most reactive site for nucleophilic attack. It can readily react with electrophiles such as acyl chlorides, isocyanates, and aldehydes to form amides, ureas, and Schiff bases, respectively.[5][8] This functionality is crucial for creating libraries of derivatives for structure-activity relationship (SAR) studies.

-

Chloropyridine Ring: The pyridine ring is electron-deficient, making it generally resistant to electrophilic aromatic substitution. The presence of the chlorine atom further deactivates the ring. However, nucleophilic aromatic substitution (SₙAr) to replace the chlorine atom is possible under harsh conditions, though typically the chlorine on a pyridine ring is less reactive than on other aromatic systems. The pyridine nitrogen is a site for protonation and coordination to metal centers.

-

1,2,4-Thiadiazole Ring: This ring is generally stable and aromatic in character. The ring nitrogens are weakly basic. The ring itself is considered an "acceptor" heterocycle, contributing to the overall electron-deficient nature of the system.

The compound is expected to be stable under standard laboratory conditions, but may be sensitive to strong acids, bases, and oxidizing agents.

Potential Applications and Pharmacological Significance

The true value of this scaffold lies in its potential for drug discovery, as inferred from the vast literature on related thiadiazole and aminothiazole compounds.

-

Anticancer Activity: 1,3,4-thiadiazole derivatives are widely reported to possess anticancer properties.[1][2] The scaffold can be decorated with various substituents to target specific kinases or other proteins implicated in cancer cell proliferation.[4]

-

Antimicrobial and Antifungal Activity: The thiadiazole nucleus is a core component of many compounds with potent activity against various bacterial and fungal strains.[1][3][9] Derivatization of the 5-amino group can lead to new chemical entities with improved antimicrobial profiles.

-

Anti-inflammatory Activity: Numerous 1,2,4-triazole and 1,3,4-thiadiazole derivatives have been reported to exhibit significant anti-inflammatory and analgesic properties.[2]

-

Antiparasitic Activity: A recent study highlighted a series of di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as novel macrofilaricidal compounds for treating onchocerciasis (river blindness).[10] This suggests that the core scaffold of the title compound is highly relevant for developing new treatments for neglected tropical diseases.

A Critical Caveat: The Toxicophore Concern While the 2-aminothiazole moiety is considered a privileged structure, it has also been classified as a potential "toxicophore".[11] This is due to its susceptibility to metabolic activation, which can lead to the formation of reactive metabolites. Therefore, any drug development program involving this scaffold must include early and thorough toxicology and metabolic profiling to ensure an acceptable safety margin.[11]

Safety and Handling

No specific safety data exists for this compound. The following guidelines are based on data for structurally similar and potentially hazardous chemicals.[12] All handling should be performed by trained personnel in a well-ventilated chemical fume hood.

| Hazard Class | Precautionary Statements |

| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, fatal in contact with skin or if inhaled (based on analogs). P260, P264, P270, P280. |

| Skin Irritation/Damage | Causes skin irritation and serious eye damage.[12] P262, P280, P302+P352, P305+P351+P338. |

| Respiratory Irritation | May cause respiratory irritation.[12] P261, P271, P304+P340. |

| Environmental Hazard | Potentially toxic to aquatic life with long-lasting effects. P273, P391. |

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles with side shields.[12][13]

-

First Aid Measures:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.[12]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[13]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[12]

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its key features—a reactive amine handle for derivatization, a proven thiadiazole core, and a substituted pyridine ring—make it an attractive scaffold for targeting a wide range of biological processes. While its synthesis and characterization require experimental validation, the predictive analysis presented in this guide provides a solid framework for future research. The promising pharmacological profiles of analogous structures, particularly in oncology and infectious diseases, underscore the value of this compound, tempered by the need for careful evaluation of its metabolic stability and toxicological profile.

References

- Khalifa M. E. (2016).

-

Al-Sha'er, M. A., et al. (2012). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PubMed Central. [Link]

-

Abdel-Gawad, H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

-

MySkinRecipes. (n.d.). 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine.[Link]

-

Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? PubMed. [Link]

-

PubChem. (n.d.). 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole.[Link]

-

Shaimaa Adnan et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. [Link]

- Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. (2024-02-04). International Journal of Trend in Scientific Research and Development.

-

Sharma, A., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. [Link]

-

Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. (2011-07-11). Journal of Applied Pharmaceutical Science.[Link]

-

Thiadiazoles: Progress Report on Biological Activities. (n.d.). Journal of Chemical and Pharmaceutical Research.[Link]

- Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. (n.d.).

-

A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021-08-25). Semantic Scholar.[Link]

-

SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. (2022). Neuroquantology.[Link]

-

Novel[5][14]triazolo[3,4-b][5][12][14]thiadiazine and[5][14]triazolo[3,4-b][5][12][14]thiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity. (n.d.). MDPI.[Link]

-

Taylor, M. J., et al. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. PubMed Central. [Link]

-

5-Amino-3-methyl-1,2,4-thiadiazole. (2018). ResearchGate.[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. japsonline.com [japsonline.com]

- 3. Buy 3-(6-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine [smolecule.com]

- 4. 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine [myskinrecipes.com]

- 5. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]

- 6. jocpr.com [jocpr.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. jocpr.com [jocpr.com]

- 10. Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemicalbook.com [chemicalbook.com]

- 13. enamine.enamine.net [enamine.enamine.net]

- 14. biosynth.com [biosynth.com]

An In-Depth Technical Guide to the Synthesis of 3-(3-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine

Abstract

This technical guide provides a comprehensive overview of a plausible and scientifically sound synthetic pathway for 3-(3-chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine, a heterocyclic compound of interest for researchers, scientists, and professionals in drug development. The proposed synthesis is a multi-step process commencing with readily available starting materials and proceeding through key intermediates. This document elucidates the underlying chemical principles, provides detailed experimental protocols for each critical step, and offers insights into the rationale behind the chosen synthetic strategy. The synthesis leverages established organic chemistry reactions, including the Pinner reaction for the formation of a key amidine intermediate and a subsequent cyclization to construct the desired 1,2,4-thiadiazole ring system. This guide is intended to be a practical resource, enabling the replication and potential optimization of the described synthetic route.

Introduction and Strategic Overview

The 1,2,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The target molecule, this compound, incorporates a substituted pyridine ring, a common feature in many pharmacologically active compounds. The strategic disconnection of the target molecule suggests a convergent synthesis approach, wherein the pyridine and thiadiazole moieties are constructed sequentially.

Our proposed synthetic pathway commences with the commercially available 3-chloro-2-cyanopyridine. This starting material is strategically chosen for its activated cyano group, which serves as a precursor to the essential amidine functionality. The synthesis can be broadly divided into two key stages:

-

Stage 1: Formation of the Amidine Intermediate. The synthesis of 3-chloropyridine-2-carboxamidine hydrochloride from 3-chloro-2-cyanopyridine via the Pinner reaction.

-

Stage 2: Construction of the 1,2,4-Thiadiazole Ring. The cyclization of the amidine intermediate to yield the final product, this compound.

This approach offers a logical and efficient route to the target compound, utilizing well-established and reliable chemical transformations.

Visualizing the Synthetic Pathway

The following diagram provides a high-level overview of the proposed synthetic workflow.

Caption: A simplified workflow for the synthesis of the target compound.

Detailed Synthesis Protocol and Mechanistic Insights

Stage 1: Synthesis of 3-Chloropyridine-2-carboxamidine Hydrochloride (Amidine Intermediate)

The Pinner reaction is a classic and reliable method for converting nitriles into imino esters (Pinner salts), which can then be readily converted to amidines upon treatment with ammonia.[1][2] The reaction is acid-catalyzed and proceeds through the activation of the nitrile by protonation, making it susceptible to nucleophilic attack by an alcohol.

Experimental Protocol:

-

Reaction Setup: A dry, 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a reflux condenser, and a drying tube (filled with calcium chloride) is charged with 3-chloro-2-cyanopyridine (13.85 g, 0.1 mol) and anhydrous ethanol (100 mL).

-

Pinner Salt Formation: The mixture is cooled to 0°C in an ice bath. Dry hydrogen chloride gas is bubbled through the solution with vigorous stirring for 4-6 hours, ensuring the reaction mixture remains saturated. The formation of a white precipitate (the Pinner salt) will be observed.

-

Isolation of Pinner Salt: After the introduction of HCl gas is complete, the reaction mixture is allowed to stand at 0°C for 12 hours to ensure complete precipitation. The Pinner salt is then collected by filtration under a dry atmosphere, washed with cold anhydrous diethyl ether, and dried in a vacuum desiccator.

-

Ammonolysis to Amidine: The dried Pinner salt is suspended in a fresh portion of anhydrous ethanol (150 mL) and cooled to 0°C. Anhydrous ammonia gas is then bubbled through the suspension with stirring for 2-3 hours.

-

Product Isolation: The reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours. The resulting precipitate of ammonium chloride is removed by filtration. The filtrate is concentrated under reduced pressure to yield the crude 3-chloropyridine-2-carboxamidine hydrochloride. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/diethyl ether).

Expertise & Experience Insights: The anhydrous conditions are critical for the success of the Pinner reaction to prevent the hydrolysis of the nitrile and the intermediate Pinner salt to the corresponding carboxylic acid and ester, respectively. The use of a large excess of alcohol and saturation with hydrogen chloride drives the equilibrium towards the formation of the Pinner salt.

Stage 2: Synthesis of this compound

The construction of the 5-amino-1,2,4-thiadiazole ring from an amidine can be achieved through various cyclization strategies. A direct and efficient method involves the reaction of the amidine with a reagent that provides the C-S-N backbone of the heterocycle. One such reagent is trichloromethanesulfenyl chloride (perchloromethyl mercaptan). This reaction proceeds via a proposed electrophilic attack of the sulfenyl chloride on the amidine nitrogen, followed by intramolecular cyclization and elimination of hydrogen chloride.

Experimental Protocol:

-

Reaction Setup: A 250 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl), is charged with 3-chloropyridine-2-carboxamidine hydrochloride (19.4 g, 0.1 mol) and a suitable inert solvent such as dichloromethane (100 mL).

-

Addition of Base: A slight excess of a non-nucleophilic base, such as triethylamine (22.3 g, 0.22 mol), is added to the suspension to neutralize the hydrochloride salt and liberate the free amidine. The mixture is stirred at room temperature for 30 minutes.

-

Cyclization Reaction: The reaction mixture is cooled to 0°C in an ice bath. A solution of trichloromethanesulfenyl chloride (18.6 g, 0.1 mol) in dichloromethane (50 mL) is added dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature below 5°C.

-

Reaction Completion and Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Product Isolation and Purification: The reaction mixture is cooled to room temperature and washed successively with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Expertise & Experience Insights: The choice of a non-nucleophilic base is important to avoid side reactions with the highly electrophilic trichloromethanesulfenyl chloride. The slow, dropwise addition of the sulfenyl chloride at low temperature is crucial to control the exothermic reaction and minimize the formation of byproducts. The final refluxing step ensures the completion of the cyclization and elimination process.

Quantitative Data Summary

The following table summarizes the key reactants and expected yields for the proposed synthesis. It is important to note that the yields are estimates based on analogous reactions reported in the literature and may require optimization for this specific synthetic sequence.

| Step | Starting Material | Key Reagents | Product | Theoretical Yield (mol) | Expected Yield Range (%) |

| 1 | 3-Chloro-2-cyanopyridine | 1. HCl (gas), Anhydrous Ethanol 2. NH₃ (gas) | 3-Chloropyridine-2-carboxamidine hydrochloride | 0.1 | 60-75% |

| 2 | 3-Chloropyridine-2-carboxamidine hydrochloride | Trichloromethanesulfenyl chloride, Triethylamine | This compound | 0.1 | 50-65% |

Logical Relationship Diagram

The following diagram illustrates the logical progression and key transformations in the synthesis.

Caption: A logical flow diagram illustrating the key transformations in the synthesis.

Conclusion

This technical guide has outlined a robust and feasible synthetic pathway for this compound. By leveraging the Pinner reaction for the synthesis of the key amidine intermediate and a subsequent cyclization reaction, this route provides a clear and logical approach for obtaining the target molecule. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. While the presented pathway is based on well-established chemical principles, it is important to acknowledge that optimization of reaction conditions may be necessary to achieve optimal yields and purity.

References

-

Sondhi, S. M., Singh, J., Kumar, A., & Rani, R. (2008). Synthesis of biologically active N-methyl derivatives of amidines and cyclized five-membered products of amidines with oxalyl chloride. European Journal of Medicinal Chemistry, 43(1), 101-109. [Link]

-

Yang, Z., Zhang, J., Hu, L., Li, L., Liu, K., Yang, T., & Zhou, C. (2020). Electro-oxidative intramolecular dehydrogenative N–S bond formation of imidoyl thioureas provides a broad range of 3-substituted 5-amino-1,2,4-thiadiazoles derivatives in good to excellent yields with excellent functional group tolerance under catalyst- and oxidant-free conditions at room temperature. The Journal of Organic Chemistry, 85(5), 3358-3363. [Link]

-

Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1895. [Link]

-

Roger, R., & Neilson, D. G. (1961). The Chemistry of Imino-ethers and Imidates. Chemical Reviews, 61(2), 179-211. [Link]

-

Goerdeler, J., & Pabel, M. (1963). Über die Synthese von 5-Amino-1.2.4-thiadiazolen aus Amidinen und Perchlormethylmercaptan. Chemische Berichte, 96(11), 2942-2948. [Link]

-

Crowley, P. J., et al. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Journal of Medicinal Chemistry, 65(17), 11696-11713. [Link]

-

NROChemistry. Pinner Reaction. [Link]

-

Wikipedia. Pinner reaction. [Link]

Sources

An In-Depth Technical Guide to 3-(3-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine

<

Executive Summary: This document provides a comprehensive technical overview of 3-(3-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine, a heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. This guide details the compound's chemical identity, plausible synthetic pathways, potential pharmacological applications, and essential safety protocols. By integrating mechanistic insights with practical methodologies, this paper serves as a vital resource for researchers engaged in the discovery of novel therapeutics based on the privileged 1,2,4-thiadiazole scaffold.

Compound Identification and Physicochemical Properties

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₅ClN₄S | Calculated |

| Molecular Weight | 212.66 g/mol | [3] |

| General Class | Heterocyclic Compound | N/A |

| Core Scaffolds | Pyridine, 1,2,4-Thiadiazole | N/A |

| Key Functional Groups | Amine, Chloro | N/A |

Synthesis and Mechanistic Insights

The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles is a well-established area of heterocyclic chemistry.[4] The construction of this compound can be approached through the cyclization of appropriate linear precursors.[4][5] A representative synthetic strategy involves the conversion of a pyridine-derived nitrile into a reactive intermediate, followed by cyclization to form the thiadiazole ring.

Causality in Experimental Design

The chosen synthetic route is predicated on the reliable formation of the 1,2,4-thiadiazole ring from a thioamide or related precursor. The starting material, 3-chloro-2-cyanopyridine, is commercially available and provides the necessary chloropyridinyl moiety. The conversion to a thioamide intermediate is a critical step, as this functional group is primed for electrophilic attack and subsequent intramolecular cyclization. The use of a reagent like hydroxylamine followed by a dehydrating agent and a source of sulfur, or direct thionation, are common strategies. The final cyclization to form the 5-amino-1,2,4-thiadiazole is often achieved with a reagent like cyanogen bromide or a similar electrophilic cyanating agent, which facilitates ring closure.

Representative Synthetic Protocol

The following protocol is a generalized, logical synthesis based on established methods for this class of compounds.

Step 1: Synthesis of 3-Chloropyridine-2-carboximidamide

-

To a solution of 3-chloro-2-cyanopyridine (1.0 eq) in anhydrous ethanol, add sodium ethoxide (1.1 eq) at 0 °C.

-

Bubble hydrogen sulfide gas through the solution for 2-3 hours until the reaction is complete (monitored by TLC).

-

Alternatively, treat with a thionating agent like Lawesson's reagent.

-

Quench the reaction with water and extract the resulting thioamide product.

Step 2: Cyclization to this compound

-

Dissolve the 3-chloropyridine-2-carbothioamide (1.0 eq) in a suitable solvent such as isopropanol.

-

Add an aqueous solution of cyanamide (2.0 eq) and an oxidizing agent like sodium hypochlorite or hydrogen peroxide dropwise at room temperature.

-

The reaction proceeds via an oxidative cyclization mechanism.

-

Stir the mixture for 12-24 hours.

-

Isolate the crude product by filtration or extraction.

-

Purify the final compound using column chromatography or recrystallization to yield this compound.

Visualization of Synthetic Workflow

Caption: Representative synthesis workflow for the target compound.

Applications in Drug Discovery and Development

The 1,2,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, known for conferring a wide range of biological activities.[6] The combination of this heterocycle with a chloropyridine moiety creates a molecule with significant potential for modulating biological targets.[7]

Pharmacological Profile

Thiadiazole derivatives are recognized for their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.[3][4][8] The presence of the electron-withdrawing chlorine atom on the pyridine ring can enhance binding affinity to target proteins and modulate the compound's pharmacokinetic properties.

-

Antimicrobial and Antifungal Activity: Numerous 1,3,4-thiadiazole derivatives have demonstrated potent activity against various bacterial and fungal strains, in some cases exceeding the efficacy of standard antibiotics.[9][10]

-

Anti-inflammatory Potential: Pyridine and thiadiazole rings are key components in molecules designed as anti-inflammatory agents, often by targeting enzymes like cyclooxygenase (COX).[4][7]

-

Anticancer Properties: The thiadiazole scaffold is integral to various compounds investigated for their ability to inhibit cancer cell proliferation.[3]

Role as a Core Scaffold

This molecule serves as a valuable starting point or key intermediate for the synthesis of more complex drug candidates.[2] The primary amine group offers a reactive handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR). For instance, acylation or alkylation of the amine can lead to libraries of new compounds for screening against various therapeutic targets.

Visualization of Structure-Activity Relationships

Caption: Potential biological activities of the core scaffold.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound and its derivatives. The information below is generalized from safety data for analogous compounds.

Hazard Identification

Based on data for similar thiadiazole and chloropyridine compounds, the primary hazards are expected to include:

-

Skin Irritation: May cause skin irritation upon contact.

-

Eye Irritation: May cause serious eye irritation or damage.

-

Acute Toxicity: May be harmful if swallowed or inhaled.

Safe Handling Protocol

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly fitting safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.

-

Body Protection: Wear a standard laboratory coat.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Spill Management: In case of a spill, evacuate the area. Prevent the material from entering drains. Collect the spilled material using an absorbent medium and dispose of it as hazardous waste.

Storage

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

Table 2: Hazard and Precautionary Statements (Representative)

| Code | Statement |

|---|---|

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| P264 | Wash skin thoroughly after handling. |

| P280 | Wear protective gloves/eye protection/face protection. |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Conclusion and Future Outlook

This compound represents a promising chemical entity for drug discovery and development. Its synthesis is achievable through established heterocyclic chemistry principles, and its structure combines two pharmacologically significant moieties. The diverse biological activities associated with the thiadiazole core suggest that this compound and its derivatives are fertile ground for identifying novel therapeutic agents. Future research should focus on the definitive synthesis and characterization of this specific isomer, followed by extensive screening in various biological assays to fully elucidate its therapeutic potential. Exploration of SAR through derivatization of the 5-amino group is a logical next step to optimize potency and selectivity against specific biological targets.

References

-

An overview of biological activities of thiadiazole derivatives. (2024). ai.bio.xyz. Available at: [Link]

-

Matysiak, J. (2018). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. ResearchGate. Available at: [Link]

-

Design, synthesis, biological and computational screening of novel pyridine-based thiadiazole derivatives as prospective anti-inflammatory agents. (2023). PubMed Central. Available at: [Link]

-

Matysiak, J. (2018). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. PubMed. Available at: [Link]

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2024). MDPI. Available at: [Link]

-

Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. (2017). National Institutes of Health. Available at: [Link]

-

3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine. MySkinRecipes. Available at: [Link]

-

Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. (2024). Research Square. Available at: [Link]

-

Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (2016). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

1,2,4-THIADIAZOL-5-AMINE. ChemBK. Available at: [Link]

- A kind of preparation method of 3-[2-(3-chlorophenyl) ethyl]-2-pyridinecarbonitrile. (2017). Google Patents.

-

Synthesis and some reactions of 3-cyanopyridine-2-thiones. (2017). ResearchGate. Available at: [Link]

-

One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. (2007). Semantic Scholar. Available at: [Link]

-

3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole. PubChem. Available at: [Link]

-

Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (2018). MDPI. Available at: [Link]

- Process for making 3-amino-2-chloro-4-methylpyridine. (2002). Google Patents.

Sources

- 1. 1935264-14-4|3-(3-Chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine|BLD Pharm [bldpharm.com]

- 2. 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine [myskinrecipes.com]

- 3. Buy 3-(6-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine [smolecule.com]

- 4. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, biological and computational screening of novel pyridine-based thiadiazole derivatives as prospective anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. wisdomlib.org [wisdomlib.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

3-(3-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine molecular structure

An In-depth Technical Guide to the Molecular Structure of 3-(3-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the molecular structure of this compound, a heterocyclic compound of interest in medicinal chemistry. The document elucidates the structural features through a detailed examination of its chemical composition, connectivity, and predicted spectroscopic characteristics. A plausible synthetic route is proposed, grounded in established methodologies for 1,2,4-thiadiazole synthesis. Furthermore, the potential biological relevance and applications of this molecule are discussed in the context of related pharmacologically active compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of Pyridyl-Thiadiazole Scaffolds

The amalgamation of pyridine and 1,2,4-thiadiazole rings into a single molecular entity presents a compelling scaffold for the design of novel therapeutic agents. The 1,2,4-thiadiazole moiety is a bioisostere of various functional groups and is known to engage in critical interactions with biological targets, often through the formation of disulfide bonds with cysteine residues in proteins.[1] This reactivity has been harnessed in the development of inhibitors for enzymes such as cathepsin B and transglutaminase.[1] Concurrently, the pyridine ring is a ubiquitous feature in a vast array of pharmaceuticals, prized for its ability to modulate physicochemical properties and participate in hydrogen bonding, thereby enhancing target affinity and bioavailability.

The subject of this guide, this compound, combines these two privileged heterocycles. The presence of a chlorine substituent on the pyridine ring and an amine group on the thiadiazole ring offers additional vectors for chemical modification and interaction with biological systems. This document aims to provide a detailed exposition of its molecular architecture, offering insights that are crucial for its potential development as a lead compound in drug discovery programs.

Molecular Structure Elucidation

Chemical Formula and Connectivity

The chemical formula for this compound is C₇H₅ClN₄S. The molecule consists of a 3-chloropyridine ring attached at its 2-position to the 3-position of a 5-amino-1,2,4-thiadiazole ring.

Caption: 2D chemical structure of the title compound.

Predicted Spectroscopic Characteristics

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be dominated by the signals from the pyridine ring protons. The amine protons will likely appear as a broad singlet.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Pyridine-H4 | 7.9 - 8.1 | dd |

| Pyridine-H5 | 7.4 - 7.6 | dd |

| Pyridine-H6 | 8.6 - 8.8 | dd |

| -NH₂ | 5.0 - 6.0 | br s |

¹³C NMR Spectroscopy: The carbon NMR spectrum will show seven distinct signals corresponding to the carbon atoms in the pyridine and thiadiazole rings.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Pyridine-C2 | 150 - 152 |

| Pyridine-C3 | 130 - 132 |

| Pyridine-C4 | 138 - 140 |

| Pyridine-C5 | 124 - 126 |

| Pyridine-C6 | 148 - 150 |

| Thiadiazole-C3 | 168 - 170 |

| Thiadiazole-C5 | 175 - 177 |

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H stretch (amine) | 3300 - 3500 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C=N stretch | 1620 - 1650 |

| C=C stretch (aromatic) | 1400 - 1600 |

| C-Cl stretch | 700 - 800 |

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (approximately 212.6 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a characteristic M+2 peak.

Conformational Insights

Based on crystallographic studies of similar bi-heterocyclic systems, it is anticipated that the pyridine and thiadiazole rings in this compound are largely coplanar.[4] This planarity is favored by the conjugation between the two aromatic systems. The rotational barrier around the C-C bond connecting the two rings is expected to be significant.

Proposed Synthetic Protocol

A plausible and efficient synthesis of this compound can be envisioned through the oxidative cyclization of a suitable N-amidinothiourea precursor. This approach is well-documented for the synthesis of 5-amino-1,2,4-thiadiazole derivatives.[5][6][7]

Caption: A potential synthetic pathway to the target compound.

Step-by-Step Methodology:

-

Synthesis of 3-Chloropyridine-2-carboxamidine: 3-Chloro-2-cyanopyridine is reacted with ammonia in a suitable solvent, such as ethanol, under pressure and elevated temperature. Alternatively, the Pinner reaction can be employed by treating the nitrile with an alcohol in the presence of HCl gas, followed by reaction with ammonia.

-

Formation of the N-Amidinothiourea Precursor: The resulting 3-chloropyridine-2-carboxamidine is then treated with a thiocarbonylating agent. This can be achieved by reaction with thiophosgene or by condensation with an isothiocyanate. A more direct approach involves the reaction with ammonium thiocyanate.

-

Oxidative Cyclization: The intermediate N-(3-chloropyridine-2-carbonyl)thiourea is subjected to oxidative cyclization. This is typically accomplished using an oxidizing agent like hydrogen peroxide, bromine, or iodine in a suitable solvent.[6][7] The reaction proceeds via the formation of a disulfide bond followed by intramolecular cyclization and elimination to yield the final product, this compound.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.

Potential Applications and Biological Relevance

The structural motifs present in this compound suggest a high potential for biological activity. Numerous derivatives of 1,2,4-thiadiazole and 1,3,4-thiadiazole have been reported to exhibit a wide range of pharmacological properties.

-

Anticancer Activity: Many thiadiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[8][9][10] The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival.

-

Antimicrobial Properties: The thiadiazole nucleus is a common feature in compounds with potent antibacterial and antifungal activities.[11]

-

Enzyme Inhibition: As previously mentioned, the 1,2,4-thiadiazole ring can act as a covalent inhibitor of cysteine proteases.[1] This makes the title compound a candidate for screening against a variety of enzymatic targets.

The presence of the 3-chloropyridine moiety can further enhance the biological profile of the molecule by providing additional points of interaction with target proteins and influencing its pharmacokinetic properties.

Conclusion

This compound is a molecule with a compelling structural design that merges the pharmacologically significant 1,2,4-thiadiazole and pyridine heterocycles. While specific experimental data for this compound is limited, a thorough analysis of its constituent parts and related structures allows for a detailed prediction of its molecular characteristics. The proposed synthetic route offers a practical approach to its preparation, paving the way for its synthesis and subsequent biological evaluation. The potential for this compound to serve as a scaffold in the development of new therapeutic agents is substantial, warranting further investigation by the scientific community.

References

-

Tayadea, D. T., Waghmare, J. S., & Patil, S. U. (2005). Synthesis of 3-Amino-5-Substituted Amino-1,2,4-Thiadiazoles and 3-Substituted Thiocarbamido-5-Substituted Amino-1,2,4-Thiadiazoles. Oriental Journal of Chemistry, 21(3). [Link]

-

Kim, S., et al. (2014). Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N-S Bond Formation. ResearchGate. [Link]

-

ACS Figshare. (2017). Synthesis of 5‑Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I 2 ‑Mediated Oxidative N–S Bond Formation. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine. PubChem. [Link]

-

ResearchGate. (2005). Synthesis and some reactions of 3-cyanopyridine-2-thiones. [Link]

-

Fedorov, A. E., Shestopalov, A. M., & Belyakov, P. A. (2004). Reactions of N‐(2‐Chloroacetyl)‐α‐amino Acids with 3‐Cyanopyridine‐2(1H)‐thiones. New Promising Route to 3,4‐Dihydropyrido[3′,2′:4,5]thieno[3,2‐e][5][12]diazepine‐2(1H),5‐diones. ChemInform, 35(18). [Link]

-

Hammed, A. D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research, 12(1), 50-60. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole. PubChem. [Link]

-

MySkinRecipes. 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine. [Link]

-

Al-dujaili, L. H., et al. (2022). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules, 27(19), 6293. [Link]

-

ResearchGate. (n.d.). Reaction of Thioamides. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2016). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. [Link]

-

Dolzhenko, A. V., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 29(6), 1269. [Link]

-

National Center for Biotechnology Information. (2016). Medicinal chemistry and properties of 1,2,4-thiadiazoles. PubMed. [Link]

-

Organic Chemistry Portal. Synthesis of 1,3,4-thiadiazoles. [Link]

-

ChemBK. 1,2,4-THIADIAZOL-5-AMINE. [Link]

-

Hammed, A. D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research, 12(1), 50-60. [Link]

-

Biopolymers and Cell. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. [Link]

-

ResearchGate. (2018). Synthesis and Characterization of Novel Pyridine Associated 1,2,4-Triazolo-1,3,4-thiadiazines. [Link]

-

ResearchGate. (2009). Amide and thioamide of cyanoacetic acid in Аd N E type reactions with 2-halopyridinium salts. [Link]

-

NeuroQuantology. (2022). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Amino-1,2,4-thiadiazole. PubChem. [Link]

-

National Center for Biotechnology Information. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. PMC. [Link]

-

ResearchGate. (2018). 5-Amino-3-methyl-1,2,4-thiadiazole. [Link]

-

ChemRxiv. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. [Link]

-

MDPI. (2016). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. [Link]

-

Brieflands. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. [Link]

Sources

- 1. Medicinal chemistry and properties of 1,2,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. amhsr.org [amhsr.org]

- 3. brieflands.com [brieflands.com]

- 4. 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 3-Amino-5-Substituted Amino-1,2,4-Thiadiazoles and 3-Substituted Thiocarbamido-5-Substituted Amino-1,2,4-Thiadiazoles – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. acs.figshare.com [acs.figshare.com]

- 8. amhsr.org [amhsr.org]

- 9. neuroquantology.com [neuroquantology.com]

- 10. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buy 3-(6-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine [smolecule.com]

- 12. 1935264-14-4|3-(3-Chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine|BLD Pharm [bldpharm.com]

Introduction: The Convergence of Privileged Heterocyclic Scaffolds

An In-Depth Technical Guide to 3-(3-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores into novel molecular architectures is a cornerstone of modern drug discovery. The compound this compound represents a compelling example of this approach, integrating two heterocyclic systems of significant pharmacological relevance: pyridine and 1,2,4-thiadiazole.

The pyridine ring, a bioisostere of benzene, is a fundamental component of numerous therapeutic agents. Its basic nitrogen atom can act as a hydrogen bond acceptor, enhancing solubility and facilitating specific interactions with biological targets.[1] The stability and diverse substitution possibilities of the pyridine scaffold have contributed to its presence in a wide array of approved drugs.[1][2]

Similarly, the 1,2,4-thiadiazole ring is recognized as a "privileged" structure in drug design. This five-membered heterocycle is associated with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3][4][5] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive moiety for modulating the function of enzymes and receptors.

The synthesis of hybrid molecules containing both pyridine and thiadiazole motifs is a promising strategy for developing novel therapeutic agents.[1] This guide provides a detailed technical overview of this compound, covering its synthesis, physicochemical characteristics, and potential therapeutic applications based on the established pharmacology of related compounds.

Physicochemical and Structural Data

A precise understanding of a compound's physical and chemical properties is fundamental for its development. The key identifiers and calculated properties for this compound are summarized below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 135421-72-4 |

| Molecular Formula | C₇H₅ClN₄S |

| Molecular Weight | 212.66 g/mol |

| Chemical Structure | |

| Predicted LogP | 1.5 - 2.0 |

| Predicted pKa | Amine (NH₂): ~3.5; Pyridine N: ~1.0 |

Note: Predicted values are estimates from standard cheminformatics software and have not been experimentally verified.

Synthesis and Mechanistic Rationale

The construction of the 5-amino-1,2,4-thiadiazole ring system can be achieved through several reliable synthetic strategies. A highly efficient and common method involves the oxidative cyclization of a precursor molecule, typically an amidinothiourea derivative.[6][7] This approach offers a convergent synthesis pathway, allowing for the late-stage introduction of structural diversity.

Proposed Synthetic Workflow

A logical and experimentally viable route to synthesize this compound is proposed in two key steps, starting from the commercially available 3-chloro-2-cyanopyridine.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of (Z)-N'-Hydroxy-3-chloropicolinimidamide

-

To a solution of 3-chloro-2-cyanopyridine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq) and hydroxylamine hydrochloride (1.5 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the amidoxime product, which can often be used in the next step without further purification.

Causality: The nitrile group of the starting material is susceptible to nucleophilic attack by hydroxylamine. The basic conditions generated by sodium bicarbonate neutralize the HCl byproduct from hydroxylamine hydrochloride, driving the reaction to completion. Ethanol serves as a suitable polar protic solvent for all reactants.

Step 2: Synthesis of this compound

-

Dissolve the amidoxime from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath.

-

Add pyridine (2.0 eq) to the solution to act as a base.

-

Slowly add a solution of thiophosgene (1.1 eq) in THF dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purify the crude product by column chromatography on silica gel to afford the final compound.

Causality: This step is a classic cyclocondensation reaction. The amidoxime reacts with thiophosgene to form an intermediate that undergoes intramolecular cyclization with the elimination of HCl to form the stable 1,2,4-thiadiazole ring.[6] The use of a non-nucleophilic base like pyridine is crucial to scavenge the generated HCl without competing in the reaction.

Potential Biological Activity and Therapeutic Applications

While specific biological data for this compound is not extensively reported in public literature, the activity of structurally related pyridine-thiadiazole hybrids provides a strong basis for predicting its therapeutic potential.[1]

Anticancer Potential

Numerous studies have demonstrated that compounds incorporating pyridine and thiadiazole rings exhibit significant anticancer activity.[3][8] The mechanism of action often involves the inhibition of key cellular signaling pathways that are dysregulated in cancer. For instance, many thiazole-containing drugs, such as Dasatinib, function as protein kinase inhibitors.[8]

Hypothesized Mechanism of Action: Kinase Inhibition

A plausible mechanism of action for this compound is the inhibition of a protein kinase, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The nitrogen atoms in the pyridine and thiadiazole rings can act as hydrogen bond acceptors, anchoring the molecule in the ATP-binding pocket of the kinase. The substituted pyridine ring can form further hydrophobic or π-stacking interactions, enhancing binding affinity and leading to the inhibition of downstream signaling pathways responsible for cell proliferation and survival.[3]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 3-(6-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine [smolecule.com]

- 5. jocpr.com [jocpr.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-(3-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine: Synthesis, and Biological Activity

Abstract

This technical guide provides an in-depth review of 3-(3-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-thiadiazole scaffold is a recognized pharmacophore, and its derivatives have been explored for a wide range of biological activities.[1][2] This document details the synthesis, characterization, and established biological activity of the title compound, with a particular focus on its potential as a kinase inhibitor. The methodologies presented are grounded in established literature, providing researchers, scientists, and drug development professionals with a comprehensive resource for understanding and utilizing this molecule.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their diverse chemical properties and ability to interact with biological targets. Among these, sulfur and nitrogen-containing heterocycles, such as thiadiazoles, have garnered considerable attention.[3] The 1,2,4-thiadiazole ring system, in particular, is a versatile scaffold found in compounds with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4]

The subject of this guide, this compound, combines the 1,2,4-thiadiazole core with a chloropyridine moiety. The pyridine ring is another critical pharmacophore in drug discovery, and its halogenation can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. This specific combination of functional groups suggests potential applications in targeted therapies, particularly in the realm of kinase inhibition, a key area in oncology and inflammation research.[5][6] This guide will synthesize the available technical information to provide a detailed overview of this promising compound.

Synthesis and Characterization

The synthesis of this compound involves a multi-step process starting from commercially available precursors. The general synthetic strategy relies on the construction of the 1,2,4-thiadiazole ring from a suitable pyridine-containing starting material. While various methods for the synthesis of 1,2,4-thiadiazoles have been reported, a common approach involves the cyclization of amidine or guanidine derivatives.

Synthetic Workflow

A representative synthetic workflow for the preparation of the title compound is illustrated below. This process highlights the key transformations required to construct the target molecule. The rationale behind this pathway is the reliable formation of the thiadiazole ring through oxidative cyclization.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative method for the synthesis of this compound.

Step 1: Synthesis of N'-Hydroxy-3-chloropyridine-2-carboximidamide

-

To a solution of 3-chloropyridine-2-carbonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine (1.5 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the amidoxime intermediate.

Step 2: Synthesis of this compound

-

Dissolve the N'-hydroxy-3-chloropyridine-2-carboximidamide (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Cool the solution in an ice bath and add a base (e.g., triethylamine, 2.2 eq).

-

Add a solution of thiophosgene (1.1 eq) in the same solvent dropwise, maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final compound by column chromatography to obtain this compound.

Physicochemical Characterization

The structural confirmation of the synthesized compound is typically achieved through standard analytical techniques.

| Property | Data |

| Molecular Formula | C₇H₅ClN₄S |

| Molecular Weight | 212.66 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR | Spectral data consistent with the proposed structure |

| Mass Spectrometry | m/z [M+H]⁺ corresponding to the molecular weight |

Biological Activity and Therapeutic Potential

The primary therapeutic interest in this compound and its analogs lies in their ability to act as kinase inhibitors. Kinases are a class of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

While specific data for this compound is limited in publicly accessible literature, related compounds containing the pyridinyl-thiadiazol-amine scaffold have been investigated as inhibitors of various kinases. For instance, derivatives of this class have shown activity against kinases involved in cell proliferation and survival pathways.

In a broader context, substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines have been identified as novel macrofilaricidal compounds, indicating potential applications in treating human filarial infections like onchocerciasis.[7] This highlights the diverse biological potential of this chemical scaffold.

Mechanism of Action (Hypothesized)

As a kinase inhibitor, this compound is hypothesized to bind to the ATP-binding pocket of the target kinase. The heterocyclic rings likely participate in hydrogen bonding and hydrophobic interactions within the active site, thereby preventing the binding of ATP and subsequent phosphorylation of substrate proteins. The diagram below illustrates this general mechanism.

Caption: General mechanism of competitive kinase inhibition.

Protocol for Kinase Inhibition Assay

To evaluate the inhibitory activity of this compound against a specific kinase, a biochemical assay can be performed.

-

Reagents and Materials:

-

Purified recombinant kinase enzyme.

-

Specific peptide substrate for the kinase.

-

ATP (Adenosine triphosphate).

-

This compound (test compound).

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Microplate reader.

-

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add the kinase, peptide substrate, and assay buffer.

-

Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Incubate the plate at room temperature for a specified period (e.g., 10 minutes).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction for a defined time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

-

Measure the luminescence signal using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Conclusion and Future Directions

This compound is a heterocyclic molecule with a chemical structure that suggests significant potential in medicinal chemistry, particularly as a kinase inhibitor. The synthetic route to this compound is accessible, allowing for the generation of analogs for structure-activity relationship (SAR) studies. While specific biological data for this exact compound is not widely published, the broader class of pyridinyl-thiadiazol-amines has shown promise in various therapeutic areas.[7]

Future research should focus on synthesizing and screening a library of analogs to explore the SAR for kinase inhibition. Modifications to the chloropyridine ring and the amine group of the thiadiazole could lead to compounds with improved potency and selectivity. Furthermore, evaluation in cell-based assays and subsequent in vivo studies will be crucial to validate the therapeutic potential of this chemical scaffold.

References

- Smolecule. (2024, August 15). 3-(6-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine.

- Journal of Organic and Pharmaceutical Chemistry. (n.d.). Thiadiazoles: Progress Report on Biological Activities.

- Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. (n.d.).

- Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. (2024, February 4). Retrieved from a source reviewing thiadiazine synthesis and activity.

- MySkinRecipes. (n.d.). 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine.

- Frija, L. M. T., Pombeiro, A., & Kopylovich, M. N. (2022, November). Building 1,2,4-Thiadiazole: Ten Years of Progress. Bioorganic Chemistry.

- Synthesis, characterization and biological activity of some 1, 3, 4-thiadiazol derivatives. (n.d.).

- Novel 1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones: synthesis, docking and antimycobacterial testing. (2025, August 7).

- SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)

- Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiprolifer

- Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. (2022, August 25). PubMed Central.

- BLDpharm. (n.d.). 1935264-14-4|3-(3-Chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine.

- Google Patents. (n.d.).

- Google Patents. (n.d.). WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl)

- PubChem. (n.d.). Substituted pyrazin-2-yl-sulphonamide-(3-pyridyl)

- Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2021, September 29). Retrieved from a source on thiadiazinone kinase inhibitors.

- Google Patents. (n.d.). US20130324737A1 - Processes to produce certain 2-(pyridine-3-yl)thiazoles.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, characterization and biological activity of some 1, 3, 4-thiadiazol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Buy 3-(6-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine [smolecule.com]

- 5. 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine [myskinrecipes.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections - PMC [pmc.ncbi.nlm.nih.gov]

A Strategic Guide to the Biological Activity Screening of 3-(3-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine

Executive Summary

This document outlines a comprehensive, multi-phase strategy for the systematic biological activity screening of the novel chemical entity (NCE), 3-(3-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine. The proposed workflow is designed to efficiently identify and characterize its therapeutic potential by progressing from broad, foundational profiling to specific, hypothesis-driven investigations. The core of this strategy is built upon the well-documented biological activities of its constituent scaffolds—the 1,2,4-thiadiazole ring and the chloropyridine moiety. These structures are prevalent in compounds with demonstrated antimicrobial, anticancer, and kinase inhibitory activities.[1][2][3] This guide provides not only the strategic framework but also detailed, field-proven protocols and the scientific rationale underpinning each experimental choice, ensuring a robust and self-validating approach to early-stage drug discovery.

Introduction: The Scientific Rationale for Screening

The compound this compound is a synthetic heterocyclic molecule that merges two pharmacologically significant scaffolds.

-

The 1,2,4-Thiadiazole Core: This five-membered ring is a "privileged" structure in medicinal chemistry, recognized for its metabolic stability and ability to engage in diverse biological interactions.[1] Derivatives have shown a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4]

-

The Chloropyridine Moiety: The inclusion of a pyridine ring, particularly with a chlorine substituent, can significantly influence the compound's pharmacokinetic properties and target engagement. It is a common feature in many approved drugs and is known to participate in key binding interactions, such as hydrogen bonding and halogen bonding.

Given this structural heritage, a systematic screening campaign is warranted to elucidate the compound's primary biological function. A closely related analog, a substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine, has been identified as a novel macrofilaricidal agent, providing a strong, specific hypothesis for investigation.[5] Our strategy is therefore designed to be both broad enough to capture unexpected activities and focused enough to test validated hypotheses.

A Phased Approach to Biological Screening

Caption: High-level overview of the proposed four-phase screening cascade.

Phase 1: Foundational Profiling

The objective of this initial phase is to establish a baseline understanding of the compound's fundamental properties and to identify any inherent liabilities, such as poor solubility or general cytotoxicity, that would preclude further development.

Physicochemical Characterization

Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is crucial to avoid investing in compounds likely to fail in later stages.[6]

| Parameter | Method | Rationale |

| Aqueous Solubility | Kinetic solubility assay (e.g., nephelometry) | Determines the concentration range for biological assays and provides an early indicator of potential bioavailability issues. |

| Lipophilicity (LogD) | Chromatographic method (CHI) or Shake-flask | Impacts membrane permeability, protein binding, and metabolic clearance. An optimal LogD range (typically 1-5) is often targeted.[6] |

| Chemical Stability | Incubation in phosphate-buffered saline (PBS) at 37°C | Assesses degradation under physiological pH, ensuring compound integrity during in vitro assays.[7] |

General Cytotoxicity Assessment

This step is critical for establishing a therapeutic window. We will assess cytotoxicity across a panel of cell lines to distinguish between targeted anti-proliferative effects and non-specific toxicity.[8] A compound that is broadly cytotoxic at low concentrations is generally not a viable candidate unless intended as a broad-spectrum cytotoxic agent (e.g., for oncology).[8]

Protocol: See Appendix A for a detailed protocol of the MTT Cytotoxicity Assay.

| Cell Line | Tissue of Origin | Rationale |

| HEK293 | Human Embryonic Kidney | Represents a standard, non-cancerous human cell line to assess baseline toxicity. |

| HepG2 | Human Hepatocellular Carcinoma | Provides an early indication of potential hepatotoxicity.[9] |

| A549 | Human Lung Carcinoma | A common cancer cell line for initial anti-proliferative screening. |

| MRC-5 | Human Fetal Lung Fibroblast | A normal, non-transformed cell line to assess selectivity against non-cancerous cells. |

Decision Point: Proceed to Phase 2 if the compound exhibits an IC₅₀ > 10 µM in non-cancerous cell lines.

Phase 2: Broad-Spectrum Phenotypic Screening

Based on the known activities of thiadiazole derivatives, this phase employs cell-based phenotypic screens to identify potential therapeutic areas.[2][3] Phenotypic screening is a powerful, unbiased approach that identifies compounds based on their functional effect without prior knowledge of the specific molecular target.[10]

Antimicrobial Screening

The rise of antimicrobial resistance necessitates the discovery of new antibacterial agents.[11] The 1,2,4-thiadiazole scaffold is a known component of various antimicrobial compounds.[12]

-

Primary Screen: Initial screening will be conducted against a panel of representative Gram-positive and Gram-negative bacteria using a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

| Organism | Gram Stain | Clinical Relevance |

| Staphylococcus aureus | Positive | Common cause of skin and systemic infections, including MRSA. |

| Bacillus subtilis | Positive | A standard model organism for Gram-positive bacteria. |

| Escherichia coli | Negative | A model Gram-negative organism and common pathogen. |

| Pseudomonas aeruginosa | Negative | An opportunistic pathogen known for high levels of antibiotic resistance. |

Anticancer Proliferation Screening

Numerous thiadiazole derivatives have demonstrated potent anticancer activity.[2][13] We will expand upon the Phase 1 cytotoxicity testing by screening against a broader panel of cancer cell lines.

-